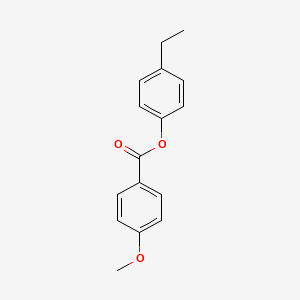

4-Ethylphenyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

7465-91-0 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3 |

InChI Key |

NEXDLSSYDDCZQY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Other CAS No. |

7465-91-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 4 Ethylphenyl 4 Methoxybenzoate

Established Synthetic Pathways for 4-Ethylphenyl 4-methoxybenzoate (B1229959)

The formation of the ester bond in 4-Ethylphenyl 4-methoxybenzoate is typically accomplished through the reaction of a carboxylic acid derivative with a phenol. The most common and direct methods are detailed below.

Esterification Reactions: Aromatic Carboxylic Acid Derivatives with Phenols

Esterification is the most direct approach to synthesizing this compound. This can be achieved through several well-established protocols, including the Fischer-Speier and Steglich esterifications.

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgacademie-sciences.frorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail reacting 4-methoxybenzoic acid with 4-ethylphenol (B45693) using a catalyst such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgacademie-sciences.fr The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgoperachem.com

Steglich Esterification: This method is particularly useful for forming esters under mild, room-temperature conditions and is well-suited for substrates that may be sensitive to the harsh conditions of Fischer esterification. wikipedia.orgnih.govorganic-chemistry.org The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org In this process, 4-methoxybenzoic acid is activated by DCC, and the resulting intermediate reacts with 4-ethylphenol to form the desired ester. A key feature of this reaction is the formal uptake of water by DCC, which forms the insoluble urea (B33335) derivative, dicyclohexylurea (DCU), helping to drive the reaction to completion. wikipedia.org

Table 1: Comparison of Fischer-Speier and Steglich Esterification for this compound Synthesis

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reactants | 4-methoxybenzoic acid, 4-ethylphenol | 4-methoxybenzoic acid, 4-ethylphenol |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) wikipedia.orgacademie-sciences.fr | DCC, DMAP wikipedia.orgnih.govorganic-chemistry.org |

| Temperature | Typically elevated (reflux) wikipedia.org | Room temperature wikipedia.org |

| By-product | Water | Dicyclohexylurea (DCU) wikipedia.org |

| Key Advantage | Uses inexpensive reagents. | Mild reaction conditions. wikipedia.orgnih.govorganic-chemistry.org |

Alternative Synthetic Routes and Conditions (e.g., using Grignard reagents, nucleophilic substitutions)

Beyond direct esterification of the carboxylic acid, this compound can be synthesized using more reactive derivatives of 4-methoxybenzoic acid, primarily through nucleophilic acyl substitution reactions.

Reaction of Acyl Chlorides with Phenols: A highly efficient method for preparing esters involves the reaction of an acid chloride with an alcohol or phenol. ganeshremedies.com For this synthesis, 4-methoxybenzoyl chloride would be reacted with 4-ethylphenol. ganeshremedies.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion. The reaction can also be performed under Schotten-Baumann conditions, which involves an aqueous base.

Alternatively, the sodium salt of the phenol, sodium 4-ethylphenoxide, can be prepared first by reacting 4-ethylphenol with a base like sodium hydroxide. This more nucleophilic phenoxide can then react with 4-methoxybenzoyl chloride. The hydrolysis of 4-methoxybenzoyl chloride is a competing reaction, and it proceeds through a dissociative SN1 mechanism, the rate of which is influenced by the polarity of the solvent. chemicalbook.com

Other Reagents and Conditions: While less common for this specific transformation, other synthetic strategies could theoretically be employed. For instance, the reaction of a Grignard reagent derived from an aryl halide with a chloroformate could potentially form the ester, though this is a more complex and less direct route.

Mechanistic Investigations of this compound Synthesis

The mechanisms of the aforementioned synthetic routes have been extensively studied, providing insights into the key intermediates and kinetic profiles that govern the formation of this compound.

Elucidation of Reaction Intermediates

The intermediates in the synthesis of this compound vary depending on the chosen pathway.

In the Fischer-Speier esterification , the reaction proceeds through several key steps. The first is the protonation of the carbonyl oxygen of 4-methoxybenzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The oxygen atom of 4-ethylphenol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product. wikipedia.org

The Steglich esterification involves a different set of intermediates. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov While this intermediate can react directly with the alcohol, the reaction is significantly accelerated by the addition of DMAP. organic-chemistry.orgorganic-chemistry.orgnih.gov DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt. nih.govorganic-chemistry.org This "active ester" intermediate is then readily attacked by 4-ethylphenol to furnish the final ester product and regenerate the DMAP catalyst. nih.govorganic-chemistry.org A potential side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol; the catalytic role of DMAP helps to suppress this side reaction. wikipedia.org

In the reaction of 4-methoxybenzoyl chloride with 4-ethylphenol , the mechanism is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of 4-ethylphenol attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the ester.

Kinetic Studies and Reaction Profiles

Kinetic studies of esterification reactions provide valuable information for optimizing reaction conditions. For Fischer-type esterifications, the reactions are typically reversible and follow second-order kinetics. researchgate.net The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net Increasing the temperature generally increases the rate constant. researchgate.net For the esterification of benzoic acid derivatives, the presence of electron-withdrawing groups on the benzoic acid can increase the reaction rate. mdpi.com

In the context of heterogeneous catalysis, Langmuir–Hinshelwood–Hougen–Watson (LHHW) and Eley–Rideal (ER) models are often employed to describe the kinetics. derpharmachemica.com For some esterification reactions, it has been found that the reaction is governed by the surface reaction between adsorbed species, consistent with the LHHW model. derpharmachemica.com The activation energy for the esterification of benzoic acid has been reported to be in the range of 43-62 kJ/mol depending on the catalytic system. mdpi.com

Stereochemical Considerations in Synthesis

In the synthesis of this compound from 4-methoxybenzoic acid and 4-ethylphenol, stereochemical considerations are not a factor. This is because neither of the reactants possesses a chiral center, and no new chiral centers are formed during the reaction. However, in the broader context of ester synthesis, particularly for compounds with applications in materials science such as liquid crystals, the stereochemistry of the reactants can play a crucial role in the properties of the final product. nih.gov For the specific compound , the synthesis will result in a single, achiral product.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of solvent-free reaction conditions and the development of efficient, recyclable catalytic systems.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, this approach reduces waste, lowers costs, and simplifies the purification process. In the context of this compound synthesis, a solvent-free approach would involve the direct reaction of 4-ethylphenol and 4-methoxybenzoic acid, typically with the aid of a catalyst and heat.

The reaction proceeds by mixing the solid reactants, often with a solid catalyst, and heating the mixture. The absence of a solvent can lead to higher reaction rates due to the high concentration of reactants. This method aligns with the principles of green chemistry by minimizing the use of auxiliary substances. While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles of solvent-free esterification are well-established for similar compounds. For instance, studies on the esterification of other phenols with carboxylic acids under solventless conditions have demonstrated the feasibility and benefits of this approach. gcsu.edu

The choice of catalyst is crucial in the synthesis of this compound, influencing both the reaction efficiency and its environmental impact. Green catalytic approaches favor the use of heterogeneous catalysts over traditional homogeneous catalysts like sulfuric acid, which are difficult to separate from the reaction mixture and often lead to corrosive waste streams.

Heterogeneous catalysts, such as solid acids, offer several advantages. They are easily separated from the product by simple filtration, enabling their reuse and minimizing waste. This recyclability is a cornerstone of green chemistry, contributing to process economy and sustainability. While specific catalysts for the synthesis of this compound are not detailed in readily available literature, analogous esterifications suggest potential candidates.

One such example is the use of ion-exchange resins like Amberlyst-15, which has been successfully employed as a recyclable catalyst in other esterification reactions under solvent-free conditions. gcsu.edu Other potential heterogeneous catalysts include zeolites, sulfated zirconia, and various metal oxides. These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction.

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of 4-methoxybenzoic acid, which increases its electrophilicity. The lone pair of electrons on the oxygen of the hydroxyl group of 4-ethylphenol then attacks the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester, this compound, is formed.

| Catalyst Type | Potential Examples | Key Advantages | Recyclability |

| Homogeneous Acid Catalysts | Sulfuric Acid, Hydrochloric Acid | High catalytic activity | Difficult to recycle, corrosive waste |

| Heterogeneous Solid Acid Catalysts | Amberlyst-15, Zeolites, Sulfated Zirconia | Easy separation, reusability, reduced corrosion | High, can be recovered by filtration |

| Biocatalysts | Lipases | High selectivity, mild reaction conditions | Can be immobilized and reused |

This table provides a comparative overview of different catalytic approaches that could be applied to the synthesis of this compound, highlighting the advantages of green catalytic systems.

Advanced Spectroscopic Characterization of 4 Ethylphenyl 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Ethylphenyl 4-methoxybenzoate (B1229959) is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals from the ethyl group and the two para-substituted benzene (B151609) rings.

The protons on the 4-methoxybenzoyl group are expected to appear as two doublets. The two protons ortho to the carbonyl group (H-2', H-6') are deshielded by the electron-withdrawing ester and are predicted to resonate at approximately 8.0-8.1 ppm. The two protons ortho to the methoxy (B1213986) group (H-3', H-5') are shielded and would appear further upfield, around 6.9-7.0 ppm. The methoxy group itself (H-10') will present as a sharp singlet at about 3.8-3.9 ppm.

On the 4-ethylphenyl side, the protons ortho to the ester oxygen (H-2, H-6) are expected to be deshielded and appear as a doublet around 7.1-7.2 ppm. The protons para to the ester linkage (H-3, H-5) would resonate as a doublet at a slightly lower chemical shift, around 7.0-7.1 ppm. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (H-7) at approximately 2.6-2.7 ppm and a triplet for the methyl protons (H-8) at about 1.2-1.3 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | 1.2-1.3 | Triplet | ~7.6 |

| H-7 | 2.6-2.7 | Quartet | ~7.6 |

| H-10' | 3.8-3.9 | Singlet | N/A |

| H-3', H-5' | 6.9-7.0 | Doublet | ~8.8 |

| H-3, H-5 | 7.0-7.1 | Doublet | ~8.5 |

| H-2, H-6 | 7.1-7.2 | Doublet | ~8.5 |

| H-2', H-6' | 8.0-8.1 | Doublet | ~8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-Ethylphenyl 4-methoxybenzoate will give a distinct signal.

The most downfield signal is expected for the carbonyl carbon (C-7') of the ester group, typically in the range of 165-166 ppm. The aromatic carbons will resonate between 113 and 164 ppm. The carbon attached to the methoxy group (C-4') is highly shielded and predicted around 163-164 ppm, while the carbon attached to the ester oxygen (C-1) will be around 149-150 ppm. The carbon bearing the ethyl group (C-4) is expected at approximately 140-141 ppm. The unsubstituted aromatic carbons will have shifts influenced by their position relative to the substituents. The carbons of the ethyl group will appear upfield, with the methylene carbon (C-7) around 28-29 ppm and the terminal methyl carbon (C-8) at about 15-16 ppm. The methoxy carbon (C-10') is expected around 55-56 ppm. chemicalbook.comchemicalbook.comdocbrown.info

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-8 | 15-16 |

| C-7 | 28-29 |

| C-10' | 55-56 |

| C-3', C-5' | 113-114 |

| C-2, C-6 | 121-122 |

| C-1' | 122-123 |

| C-3, C-5 | 128-129 |

| C-2', C-6' | 131-132 |

| C-4 | 140-141 |

| C-1 | 149-150 |

| C-4' | 163-164 |

| C-7' (C=O) | 165-166 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While experimental 2D NMR data for this compound is not available, expected correlations can be described.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected cross-peaks would be observed between the methylene (H-7) and methyl (H-8) protons of the ethyl group. Correlations would also be seen between the ortho-coupled aromatic protons on each ring (H-2/H-3 and H-5/H-6; H-2'/H-3' and H-5'/H-6').

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal for C-8 would correlate with H-8, C-7 with H-7, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the ester linkage. For example, the protons on the 4-ethylphenyl ring ortho to the ester oxygen (H-2, H-6) would show a correlation to the carbonyl carbon (C-7'). Similarly, the protons on the 4-methoxybenzoyl ring ortho to the carbonyl group (H-2', H-6') would also correlate with the carbonyl carbon. The methoxy protons (H-10') would show a correlation to the aromatic carbon C-4'.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of an aromatic ester like this compound is dominated by a few key absorptions. spectroscopyonline.comorgchemboulder.com The most prominent peak would be the strong C=O stretching vibration of the ester group, expected in the range of 1715-1730 cm⁻¹, a region characteristic for aromatic esters where conjugation lowers the frequency compared to aliphatic esters. spectroscopyonline.comorgchemboulder.com

Other significant bands include the C-O stretching vibrations of the ester linkage, which typically appear as two strong bands. spectroscopyonline.comspectroscopyonline.com The asymmetric C-C-O stretch is expected around 1250-1310 cm⁻¹, and the symmetric O-C-C stretch would be found between 1100-1130 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. docbrown.info The spectrum would also feature aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. docbrown.info

Predicted FT-IR Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2970-2850 | Aliphatic C-H Stretch (Ethyl group) | Medium |

| 1715-1730 | C=O Stretch (Ester) | Strong |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| 1250-1310 | Asymmetric C-C-O Stretch | Strong |

| 1100-1130 | Symmetric O-C-C Stretch | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

The Raman spectrum of this compound would complement the FT-IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring C=C stretching vibrations around 1600 cm⁻¹ are expected to be strong and well-defined. researchgate.netresearchgate.net The symmetric breathing modes of the benzene rings would also be prominent. The C=O stretch of the ester is also Raman active. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals for molecules adsorbed onto certain metal surfaces. While no SERS data for this compound is available, one could predict that if the molecule were adsorbed onto a SERS-active substrate (like silver or gold nanoparticles), the vibrations of the aromatic rings would be significantly enhanced. The orientation of the molecule on the surface would influence which modes are most enhanced.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the presence of aromatic rings and unsaturated carbonyl groups dictates its UV-Vis absorption profile.

The UV-Vis spectrum of this compound is primarily characterized by electronic transitions within the conjugated π-electron systems of the molecule. The key chromophore is the 4-methoxybenzoate group, which is an extended conjugated system. The absorption of UV radiation excites electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

The principal electronic transitions observed for this type of molecule are π → π* transitions, which are characteristic of aromatic and carbonyl compounds. researchgate.net These transitions are typically of high energy and result in strong absorption bands. The presence of substituents on the phenyl rings, namely the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups, which act as auxochromes, influences the position of the absorption maxima (λmax). These groups can cause a bathochromic shift (red shift) to longer wavelengths. cdnsciencepub.com

While specific experimental data for this compound is not widely published, the λmax can be estimated based on related structures like substituted benzoic acids and phenyl benzoates. cdnsciencepub.comrsc.org For instance, benzoic acid exhibits an absorption band around 230 nm. rsc.org The extended conjugation and the presence of the electron-donating methoxy group in the 4-methoxybenzoate moiety would be expected to shift this absorption to a longer wavelength, likely in the range of 250-280 nm.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | 250 - 280 | 4-Methoxybenzoyl moiety |

Note: The values in this table are estimated based on the analysis of similar compounds and general spectroscopic principles.

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is directly proportional to the absorbance according to Beer's Law. The π → π* transitions in conjugated systems like this compound are known to have high molar absorptivities, typically in the range of 10,000 to 25,000 L mol⁻¹ cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. The molecular formula of this compound is C₁₆H₁₆O₃. The exact mass can be calculated by summing the precise masses of its constituent atoms.

Table 2: Calculated Exact Mass of this compound

| Molecular Formula | Constituent Atoms | Exact Mass (Da) |

| C₁₆H₁₆O₃ | 16 x Carbon (12.000000) | 192.000000 |

| 16 x Hydrogen (1.007825) | 16.125200 | |

| 3 x Oxygen (15.994915) | 47.984745 | |

| Total | 256.109945 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the fragmentation of similar esters. libretexts.orgchemicalbook.com

A primary fragmentation pathway for esters is the α-cleavage on either side of the carbonyl group. A significant fragmentation would be the cleavage of the ester C-O bond, leading to the formation of the 4-methoxybenzoyl cation, which is a very stable acylium ion.

Key Predicted Fragmentation Pathways:

Formation of the 4-methoxybenzoyl cation: Cleavage of the C-O bond of the ester linkage would result in a highly abundant peak corresponding to the 4-methoxybenzoyl cation at m/z 135. This is often the base peak in the mass spectra of such compounds. chemicalbook.com

[C₈H₇O₂]⁺, m/z = 135

Formation of the 4-ethylphenoxyl radical and subsequent ions: The other part of the molecule would form a 4-ethylphenoxyl radical. The corresponding 4-ethylphenoxide ion could also be observed.

Loss of the methoxy group: The molecular ion could lose a methoxy radical (•OCH₃) to form an ion at m/z 225.

Fragmentation of the ethyl group: The 4-ethylphenyl moiety can undergo benzylic cleavage, losing a methyl radical (•CH₃) to form a stable secondary benzylic cation, leading to a fragment ion at m/z 241. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 256 | Molecular Ion [M]⁺• | [C₁₆H₁₆O₃]⁺• | Ionization of the parent molecule |

| 241 | [M - CH₃]⁺ | [C₁₅H₁₃O₃]⁺ | Loss of a methyl radical from the ethyl group |

| 225 | [M - OCH₃]⁺ | [C₁₅H₁₃O₂]⁺ | Loss of a methoxy radical |

| 135 | 4-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | Cleavage of the ester C-O bond |

| 121 | 4-Ethylphenoxide ion | [C₈H₉O]⁻ | Cleavage of the ester C-O bond (negative ion mode) or rearrangement |

| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Further fragmentation of the 4-methoxybenzoyl cation |

| 77 | Phenyl cation | [C₆H₅]⁺ | Further fragmentation |

Note: The relative abundances of these fragments would depend on the ionization conditions.

Crystallographic Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough search of public scientific databases and literature has revealed no specific crystallographic studies or solid-state structural analysis for the chemical compound This compound . Consequently, detailed information regarding its crystal structure, molecular conformation, and intermolecular interactions is not available.

Efforts to locate primary research data, including single-crystal X-ray diffraction (SC-XRD) results, which are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, were unsuccessful. Searches of chemical databases such as PubChem and inquiries directed at the Cambridge Crystallographic Data Centre (CCDC) did not yield any specific entries for this compound.

While crystallographic data exists for structurally analogous compounds, such as ethyl 4-methoxybenzoate and 4-methoxyphenyl (B3050149) benzoate (B1203000), these findings cannot be extrapolated to this compound. Minor variations in chemical structure, such as the presence and position of an ethyl group, can significantly influence the crystal packing, molecular geometry, and the nature of intermolecular forces. Therefore, using data from related compounds would not provide a scientifically accurate representation of the specified molecule.

Without experimental data from techniques like SC-XRD, it is impossible to report on the following key structural parameters for this compound:

Crystal System, Space Group, and Unit Cell Dimensions: These parameters define the fundamental symmetry and dimensions of the crystal lattice.

Molecular Conformation and Dihedral Angles: This information describes the spatial orientation of the different parts of the molecule relative to each other.

Torsion Angle Analysis: This provides specific details about the rotation around chemical bonds within the molecule.

Intermolecular Interactions: The specific types of non-covalent interactions, such as hydrogen bonds (e.g., N-H⋯O, C-H⋯O, O-H⋯O) and π-π stacking, which govern how the molecules are arranged in the crystal, remain unknown.

Until experimental crystallographic studies on this compound are conducted and published, a detailed and accurate account of its solid-state structure as outlined cannot be compiled.

Crystallographic Studies and Solid State Structural Analysis of 4 Ethylphenyl 4 Methoxybenzoate

Intermolecular Interactions and Crystal Packing

C-H⋯π Interactions

In the hypothetical crystal structure of 4-Ethylphenyl 4-methoxybenzoate (B1229959), the presence of two aromatic rings—the 4-ethylphenyl group and the 4-methoxyphenyl (B3050149) group—would create an environment ripe for C-H⋯π interactions. These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor. The ethyl and methoxy (B1213986) substituents, as well as the aromatic hydrogens on both rings, could potentially engage in these interactions.

Hirshfeld Surface Analysis and 3D Energy Frameworks

A powerful tool for the detailed investigation of intermolecular interactions in a crystal is Hirshfeld surface analysis. This technique allows for the visualization and quantification of the contacts between neighboring molecules.

Quantitative Analysis of Intermolecular Contacts

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. The surface is color-coded to show contacts that are shorter than, equal to, or longer than the van der Waals radii, highlighting the most significant interactions.

Furthermore, the analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For 4-Ethylphenyl 4-methoxybenzoate, this would allow for the precise percentage contribution of H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and C⋯C contacts to the total surface area. In many organic crystals, H⋯H contacts are the most abundant, reflecting the hydrogen-rich exterior of the molecules. The relative contributions of these contacts provide a unique "fingerprint" for the crystal packing.

Visualization of Molecular Packing and Interaction Energies

Hirshfeld surface analysis also enables the generation of 3D energy frameworks. These frameworks provide a visual representation of the interaction energies between molecules in the crystal lattice. By calculating the electrostatic, dispersion, repulsion, and polarization components of the interaction energies, the dominant forces in the crystal packing can be identified and their relative strengths compared. This would allow for a detailed understanding of the energetic landscape of the solid-state structure of this compound, revealing the hierarchy of interactions that stabilize the crystal.

Computational Chemistry and Theoretical Investigations of 4 Ethylphenyl 4 Methoxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a powerful tool for predicting the properties of molecules. For a compound like 4-Ethylphenyl 4-methoxybenzoate (B1229959), DFT calculations would provide fundamental insights into its behavior at the atomic level.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Following optimization, vibrational frequency analysis is typically performed. This analysis serves two main purposes: it confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies) and it predicts the molecule's infrared and Raman spectra, which can be compared with experimental data for validation.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but are computationally more expensive. The exchange-correlation functional, for instance, B3LYP, approximates the complex electron-electron interaction. The selection of an appropriate combination of basis set and functional is critical for obtaining reliable results that align with experimental findings.

Validation of Computational Models with Experimental Data

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For 4-Ethylphenyl 4-methoxybenzoate, this would involve comparing calculated properties, such as vibrational frequencies from IR and Raman spectroscopy or structural parameters from X-ray crystallography, with those determined experimentally. A strong correlation between the calculated and experimental data would lend confidence to the predictive power of the computational model for other properties that are difficult or impossible to measure directly.

Electronic Structure and Reactivity Studies

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

While the framework for a comprehensive computational study of this compound is well-established within the field of computational chemistry, the specific application to this compound remains an open area for future research. The generation of detailed data tables and in-depth research findings, as requested, is contingent on such a study being performed and its results published in the scientific domain.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

For this compound, NBO analysis would reveal key hyperconjugative interactions responsible for its electronic structure and stability. The primary donor orbitals are the lone pairs (LP) on the ether oxygen (O-ether) and the carbonyl oxygen (O-carbonyl), as well as the π-bonds of the two phenyl rings. The main acceptor orbitals are the π* antibonding orbitals of the carbonyl group (C=O) and the aromatic rings.

Key delocalization interactions expected in this compound include:

Resonance within the ester group: Delocalization from the lone pairs of the ether oxygen into the π* orbital of the carbonyl group (LP(O-ether) → π*(C=O)).

Resonance involving the methoxy (B1213986) group: Interaction between a lone pair on the ether oxygen of the methoxy group and the π* orbitals of the attached phenyl ring (LP(O) → π*(C-C)aromatic).

Inter-ring conjugation: Delocalization of electron density from the π-orbitals of one ring to the π*-orbitals of the other, facilitated by the ester bridge.

Hyperconjugation from the ethyl group: Weaker stabilizing interactions from the σ bonds of the ethyl group to adjacent π* orbitals.

These interactions are summarized in the following table, which presents the principal donor-acceptor interactions and their conceptual stabilization energies as would be determined by an NBO calculation.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O-ether) | π* (C=O) | ~40-60 | Resonance stabilization of ester |

| LP (O-methoxy) | π* (C-C)aromatic ring | ~20-30 | Resonance effect of methoxy group |

| π (C=C)methoxy-substituted ring | π* (C=O) | ~5-15 | Conjugation with carbonyl |

| π (C=O) | π* (C-C)ethyl-substituted ring | ~2-8 | Conjugation across ester linkage |

| LP (O-carbonyl) | σ* (C-O)ester | ~2-5 | Hyperconjugation |

Reactivity Indices (e.g., Fukui functions, Electrophilicity/Nucleophilicity)

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Global Nucleophilicity (N): This index quantifies the electron-donating ability of a molecule.

Fukui Functions (f(r)): This local reactivity descriptor indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the sites most susceptible to electrophilic attack (f-(r)), nucleophilic attack (f+(r)), and radical attack (f0(r)).

For this compound, the ester functional group and the two substituted aromatic rings dictate its reactivity. The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it the primary site for nucleophilic attack. Conversely, the oxygen atoms, particularly the carbonyl oxygen, are the most nucleophilic sites, prone to attack by electrophiles (e.g., protonation). The aromatic rings are generally susceptible to electrophilic substitution, with the directing effects of the methoxy and ethyl groups influencing the precise location of the attack.

The following table outlines the conceptual reactivity indices for this compound.

| Index/Site | Predicted Reactivity | Justification |

|---|---|---|

| Global Electrophilicity (ω) | Moderate | Presence of electron-withdrawing carbonyl group. |

| Global Nucleophilicity (N) | Moderate | Presence of electron-donating methoxy and ethyl groups and lone pairs on oxygen. |

| Fukui Function (f+) | Highest on carbonyl carbon | Most electrophilic site, susceptible to nucleophilic attack. |

| Fukui Function (f-) | Highest on carbonyl oxygen and ortho/para positions of the methoxy-substituted ring | Most nucleophilic sites, susceptible to electrophilic attack. |

Theoretical Spectroscopic Simulations

Simulated IR, Raman, and UV-Vis Spectra

Theoretical spectroscopic simulations, typically performed using DFT, are invaluable tools for interpreting and predicting the spectral properties of molecules. scielo.org.zaresearchgate.net

Simulated IR and Raman Spectra: These calculations predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of atoms in the molecule. For this compound, key predicted vibrational modes would include the C=O stretching of the ester group (a strong, characteristic band in the IR spectrum), asymmetric and symmetric C-O-C stretching of the ester and ether linkages, aromatic C-H stretching, and vibrations of the aromatic rings. scielo.org.za

Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions within the two aromatic rings and the conjugated ester system.

Comparison with Experimental Spectroscopic Data

Comparing theoretical and experimental spectra is crucial for validating computational models and confirming molecular structure. researchgate.net Discrepancies often arise because theoretical calculations typically model an isolated molecule in the gas phase, whereas experimental data are often collected in a solution or solid state. researchgate.net Intermolecular interactions, such as solvent effects, can shift peak positions. To improve agreement, calculated vibrational frequencies are often multiplied by an empirical scaling factor. researchgate.net

The table below presents a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Hypothetical Experimental Wavenumber (cm-1) | Hypothetical Scaled Theoretical Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H)aromatic | 3080-3050 | 3075-3045 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2970-2870 | 2965-2865 | Ethyl group C-H stretching |

| ν(C=O) | 1720 | 1725 | Ester carbonyl stretching |

| ν(C=C)aromatic | 1610, 1515 | 1605, 1510 | Aromatic ring skeletal vibrations |

| νas(C-O-C) | 1260 | 1265 | Asymmetric C-O-C stretching (ester & ether) |

| νs(C-O-C) | 1170 | 1175 | Symmetric C-O-C stretching (ester & ether) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation would provide insight into the conformational dynamics of this compound, revealing how the molecule flexes, rotates, and interacts with its environment. Key areas of investigation for this molecule would include the rotational freedom around the ester linkage, which dictates the relative orientation of the two phenyl rings, and the conformational flexibility of the ethyl group. Such simulations could also be used to understand how the molecule behaves in different solvents or within a more complex environment like a lipid bilayer, providing information on its solubility and membrane permeability.

No specific molecular dynamics simulation studies for this compound were found in the performed search.

In Silico Ligand-Target Interaction Studies (Molecular Docking for theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule, typically a larger receptor like a protein. fip.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions.

Derivatives of benzoic acid are known to interact with a variety of biological targets. For instance, some are investigated as anti-inflammatory agents that target enzymes like cyclooxygenase (COX). fip.org A molecular docking study of this compound could be performed to predict its binding mode and affinity within the active site of an enzyme such as COX-2. The results would likely show that the hydrophobic ethylphenyl and methoxyphenyl groups engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the active site. The polar ester group could potentially form hydrogen bonds or other polar interactions with nearby residues. The binding energy, calculated as a docking score, would provide an estimate of the binding affinity.

A hypothetical docking result for this compound with a protein target is summarized below.

| Parameter | Hypothetical Result |

|---|---|

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Val, Leu, Phe, Trp |

| Interaction Types | Hydrophobic interactions (ethylphenyl group), π-π stacking (phenyl rings), potential polar contact (ester carbonyl oxygen) |

Prediction of Binding Sites and Modes

The initial step in understanding the potential biological action of this compound involves identifying its likely binding sites on a target protein and elucidating its binding mode. This is typically achieved through molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Methodologies for predicting binding sites are diverse and can be broadly categorized as geometry-based, energy-based, template-based, and machine learning-based. acs.org Geometry-based methods, such as those employed by software like fpocket, identify concave pockets on the protein surface that are sterically suitable for ligand binding. acs.orgnih.gov These predictions can be further refined using energy-based calculations or machine learning algorithms that have been trained on known protein-ligand complexes to distinguish between true binding sites and other surface cavities. acs.org

In the case of this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and its energy minimized. The target protein structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.

Binding Site Identification: If the binding site is unknown, algorithms are used to predict potential pockets on the protein surface. nih.gov

Docking Simulation: Using software such as AutoDock, the ligand is repeatedly docked into the identified binding site in various conformations and orientations. nih.govnih.gov

Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the binding pocket.

For a molecule like this compound, the methoxy and ester groups would be expected to form hydrogen bonds with polar residues, while the ethylphenyl and benzoate (B1203000) rings would likely engage in hydrophobic and aromatic interactions. The predicted binding mode would provide a structural hypothesis for the compound's activity.

Table 1: Representative Predicted Interactions for a Benzoic Acid Derivative in a Target Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 85 | Hydrogen Bond (with C=O) | 2.9 |

| SER 120 | Hydrogen Bond (with OCH₃) | 3.1 |

| LEU 88 | Hydrophobic | 3.8 |

| PHE 150 | π-π Stacking | 4.5 |

| VAL 121 | Hydrophobic | 4.0 |

Note: This table presents hypothetical data for illustrative purposes, based on common interactions observed for similar compounds.

Theoretical Binding Energy Calculations

While molecular docking provides a rapid estimation of binding affinity, more accurate calculations of binding free energy are crucial for lead optimization. nih.gov These calculations aim to quantify the strength of the interaction between the ligand and its target, which is directly related to its potency.

A variety of methods are available, ranging from empirical scoring functions to more rigorous but computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI). mdpi.com Quantum mechanical (QM) methods are also gaining traction as they can provide a more accurate description of the electronic effects that govern molecular interactions, such as polarization and charge transfer. nih.gov

More commonly, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. These approaches combine molecular mechanics energy calculations with a continuum solvent model to estimate the binding free energy from a set of molecular dynamics simulation snapshots. mdpi.com Recent advancements have also focused on developing novel scoring functions and integrating machine learning to improve the accuracy of binding energy predictions. thequantuminsider.com

Table 2: Comparison of Theoretical Binding Energy Calculation Methods for a Model System

| Method | Calculated Binding Free Energy (kcal/mol) | Relative Computational Cost |

| Docking Score | -8.5 (arbitrary units) | Low |

| MM/GBSA | -25.7 ± 2.1 | Medium |

| MM/PBSA | -21.3 ± 2.5 | Medium |

| FEP | -19.8 ± 1.0 | High |

| QM-based (FMO) | -22.5 | Very High |

Note: This table contains representative data for a model protein-ligand system to illustrate the different scales and precision of various computational methods.

Structure-Based Design Principles

The insights gained from predicting binding modes and calculating binding energies form the foundation of structure-based drug design. acs.org By understanding the specific interactions between this compound and its hypothetical target, researchers can propose modifications to its structure to enhance its binding affinity and selectivity.

For instance, if the binding pocket contains an unoccupied hydrophobic sub-pocket adjacent to the ethyl group, extending this alkyl chain could lead to improved potency. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged by the ligand, a functional group could be introduced on the phenyl ring to form this interaction. This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of a series of analogs with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, further guiding the design process.

The design principles derived from computational studies are not limited to improving potency. They can also be used to optimize other properties, such as solubility and metabolic stability, by modifying the molecule's structure to alter its physicochemical properties while maintaining its key binding interactions.

Structure Property Relationships and Potential Applications in Materials Science

Mesomorphic Properties and Liquid Crystal Applications

4-Ethylphenyl 4-methoxybenzoate (B1229959), a benzoate (B1203000) ester derivative, possesses a molecular architecture conducive to the formation of liquid crystalline phases. Its elongated, rigid core structure, comprised of two phenyl rings linked by an ester group, is a common feature in calamitic (rod-shaped) liquid crystals. The terminal ethyl and methoxy (B1213986) groups at opposite ends of the molecule further influence its mesomorphic behavior by affecting molecular packing and intermolecular interactions.

Design and Synthesis of Liquid Crystalline Derivatives (e.g., nematic, chiral nematic phases)

While specific studies on the liquid crystalline properties of 4-ethylphenyl 4-methoxybenzoate are not extensively documented in publicly available literature, its structural motifs are prevalent in known liquid crystal materials. The synthesis of such compounds typically involves the esterification of 4-methoxybenzoic acid with 4-ethylphenol (B45693).

Research into homologous series of related compounds, such as 4-[4'-n-alkoxy Benzoyloxy] ß-Methoxy Ethyl Benzoates, reveals that the variation of alkyl chain length significantly impacts the type of mesophase observed. scholarsresearchlibrary.com In these series, shorter alkyl chains may not exhibit liquid crystalline behavior, while longer chains can induce nematic and, in some cases, smectic phases. scholarsresearchlibrary.com For instance, in one studied series, derivatives with pentyl to hexadecyl chains were found to be nematogenic, with some also showing smectic phases. scholarsresearchlibrary.com This suggests that this compound could potentially exhibit a nematic phase.

Furthermore, the introduction of chirality to such structures can lead to the formation of chiral nematic (N*) phases. A common strategy to achieve this is by doping a nematic host, which could potentially include this compound, with a chiral molecule. This induced helical structure is the basis for applications such as thermochromic displays and optical sensors. The related compound 4-pentylphenyl 4-methoxybenzoate has been used as an achiral host for chiral compounds to create chiral nematic liquid crystals. ossila.com

Orientation and Alignment in Optical Systems

The utility of nematic liquid crystals in optical systems hinges on the ability to control the orientation of the liquid crystal director, which is the average direction of the long axes of the molecules. This alignment can be achieved by applying external electric or magnetic fields, or by surface treatments on the confining substrates.

In devices like liquid crystal displays (LCDs), the liquid crystal material is placed between two treated glass plates that align the molecules in a specific direction. The application of an electric field then switches the orientation of the molecules, altering the polarization of light passing through and thus controlling the display's brightness. For materials like this compound, the dielectric anisotropy, which is the difference in electric permittivity parallel and perpendicular to the molecular axis, would be a critical parameter determining its response to an electric field.

A related compound, 4-pentylphenyl 4-methoxybenzoate, has been shown to successfully align luminophore molecules when used as a host, leading to improved performance in applications like luminescent solar concentrators by reducing surface losses. ossila.com This demonstrates the principle of using a nematic host to orient guest molecules in an optical system.

Photophysical Properties and Optical Applications

The aromatic nature of this compound gives rise to distinct photophysical properties that are of interest for various optical applications.

UV Absorption Characteristics and Photostability (e.g., as UV absorbers)

The electronic structure of this compound, featuring two phenyl rings and a carbonyl group, is expected to result in strong absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis absorption spectrum of the structurally related ethyl 4-methoxybenzoate shows absorption bands in the UV range. mdpi.comresearchgate.net Specifically, the para-aminobenzoate fragment, a key structural component, is known to be responsible for UV absorption. researchgate.net

Luminescence and Fluorescence Properties (e.g., as host materials for luminophores)

While this compound itself is not expected to be strongly luminescent, its properties as a host material for fluorescent guest molecules (luminophores) are of significant interest. The ability of a liquid crystal host to align guest molecules can enhance the efficiency and directionality of emitted light.

For instance, 4-pentylphenyl 4-methoxybenzoate has been effectively used as a host for perylene (B46583) diimide (PDI) luminophores. ossila.com The alignment of the PDI molecules within the nematic liquid crystal host led to a decrease in surface losses, a critical factor in the performance of luminescent solar concentrators. ossila.com This indicates that this compound, with its similar nematic potential, could also serve as a host material for various luminophores, enabling the development of advanced optical and photonic devices. The fluorescence quantum yield of the guest luminophore is a key parameter in such systems. mdpi.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and telecommunications. The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of this compound, with its methoxy (electron-donating) and ester groups, provides a basis for NLO activity. However, significant NLO effects often require stronger donor-acceptor pairs and extended conjugation. Research into related structures, such as stilbene (B7821643) derivatives with nitro groups (strong electron acceptors), has demonstrated large second-order NLO coefficients. researchgate.netstenutz.eu For example, 3-methyl-4-methoxy-4'-nitrostilbene exhibits a high second-harmonic generation (SHG) efficiency. researchgate.netstenutz.eu This suggests that modifying the this compound structure, for instance by introducing a nitro group, could significantly enhance its NLO properties. Theoretical calculations are often employed to predict the hyperpolarizability of new chromophores and guide the synthesis of promising NLO materials. researchgate.net

Advanced Materials Development

The exploration of novel organic molecules for advanced materials is a cornerstone of materials science. Within this context, the compound This compound presents an interesting case study. While direct and extensive research on this specific molecule is not widely available in public literature, by examining its structural components and the well-documented behavior of analogous compounds, we can infer its potential contributions to several areas of advanced materials development. This compound belongs to the family of phenyl benzoates, a class of molecules known for their utility in liquid crystals and other functional materials. The presence of an ethyl group on one phenyl ring and a methoxy group on the other suggests a molecular design that could influence properties such as mesophase behavior, dielectric anisotropy, and intermolecular interactions, which are critical for various applications.

Polymer Additives and Modifiers

The incorporation of small molecules into a polymer matrix is a common strategy to modify the physical and chemical properties of the bulk material. These additives can function as plasticizers, stabilizers, or processing aids. While there is no specific data on the use of this compound as a polymer additive, the general class of benzoate esters is known to be utilized in this capacity.

For instance, benzoate esters can act as plasticizers, which are additives that increase the flexibility and durability of a material. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature. The molecular structure of this compound, with its aromatic cores and flexible ethyl group, suggests it could potentially fulfill this role.

Furthermore, the modification of polymer properties is highly dependent on the chemical nature of the additive. The aromatic character of this compound could enhance the refractive index of a polymer blend, which is a desirable property for certain optical applications. The compatibility of the additive with the polymer matrix is also a crucial factor, and the ester functionality could provide a degree of polarity that allows for interaction with a range of polymers.

To illustrate the potential effects, we can consider the properties of related benzoate esters used as polymer additives.

| Additive Type | General Effect on Polymer | Potential Relevance of this compound |

| Plasticizer | Increases flexibility, reduces brittleness | The molecular shape and size could allow it to effectively separate polymer chains. |

| UV Stabilizer | Absorbs UV radiation, prevents degradation | Aromatic esters can possess UV-absorbing properties, although specific data for this compound is unavailable. |

| Processing Aid | Reduces viscosity during processing | The relatively low molecular weight could contribute to improved melt flow. |

It is important to note that without empirical data, these remain inferred applications based on the chemical structure of this compound and the known functions of similar compounds.

Components in Optoelectronic Devices

A significant area of potential application for this compound lies in the field of optoelectronics, particularly in liquid crystal displays (LCDs). This inference is strongly supported by research on closely related compounds. For example, 4-Pentylphenyl 4-methoxybenzoate , which differs only by the length of the alkyl chain (pentyl vs. ethyl), is a well-known nematic liquid crystal. ossila.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their ability to be oriented by an electric field is the basis for their use in displays.

The general structure of 4-substituted phenyl 4-methoxybenzoates is conducive to forming liquid crystalline phases (mesophases). The rigid phenyl benzoate core provides the necessary anisotropy, while the terminal groups, in this case, ethyl and methoxy, influence the temperature range of the mesophase and its specific properties. The ethyl group, being a short alkyl chain, would likely result in different transition temperatures compared to its pentyl analogue.

In the context of optoelectronic devices, this compound could serve several functions:

Host for Guest Molecules: Similar to 4-Pentylphenyl 4-methoxybenzoate, it could act as a host for dichroic dyes or other luminophores. ossila.com The liquid crystal host aligns the guest molecules, leading to anisotropic absorption or emission of light, a principle used in guest-host displays and potentially in advanced applications like aligned luminophore solar concentrators.

The potential liquid crystalline properties of this compound can be compared to its longer-chain analogue.

| Compound | Alkyl Chain | Known Properties |

| This compound | Ethyl | (Inferred) Likely to exhibit nematic liquid crystal behavior. |

| 4-Pentylphenyl 4-methoxybenzoate | Pentyl | Nematic liquid crystal, used as a host for luminophores. ossila.com |

The specific dielectric anisotropy and refractive indices of this compound would need to be experimentally determined to fully assess its suitability for specific optoelectronic applications.

Self-Assembled Structures and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in this field, with applications in nanotechnology, sensing, and the creation of "smart" materials.

Benzoate esters have been shown to be effective building blocks for supramolecular assemblies. For example, research has demonstrated that certain benzoate esters can self-assemble into chiral nanowires and form chiral gels. ossila.com The driving forces for such assemblies often include a combination of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions.

Given its structure, this compound possesses the necessary features for self-assembly:

Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, which are a significant driving force for the ordering of aromatic molecules.

Ester Group: The carbonyl group of the ester can act as a hydrogen bond acceptor, enabling interactions with other molecules or solvents.

Anisotropic Shape: The elongated, rod-like shape of the molecule is conducive to forming ordered structures, such as those found in liquid crystals.

The self-assembly of this compound could lead to the formation of various supramolecular structures, such as nanofibers, nanoribbons, or, as discussed previously, liquid crystalline phases. These structures could find applications in areas like:

Organogels: The formation of a fibrous network through self-assembly can lead to the gelation of organic solvents.

Templates for Nanomaterials: The ordered structures could be used as templates for the synthesis of other nanomaterials, such as metallic nanowires.

Sensors: Changes in the self-assembled structure upon interaction with an analyte could form the basis of a sensing mechanism.

The study of how molecular structure dictates the nature of self-assembly is a fundamental aspect of materials science. The specific arrangement of the ethyl and methoxy groups on the phenyl rings of this compound would play a critical role in determining the geometry and stability of its self-assembled structures.

Synthesis and Exploration of Derivatives and Analogs of 4 Ethylphenyl 4 Methoxybenzoate

Structural Modification Strategies for Enhanced Properties

The properties of 4-Ethylphenyl 4-methoxybenzoate (B1229959) can be strategically tuned by altering its molecular architecture. Key approaches include modifying the substituents on its aromatic rings, changing the ester linkage, and adjusting the attached alkyl chains.

Substituent Effects on Aromatic Rings (e.g., electron-donating/withdrawing groups)

The electronic nature of the two aromatic rings in 4-Ethylphenyl 4-methoxybenzoate is pivotal in defining its chemical behavior. The addition of substituents can either donate or withdraw electron density from the rings, a principle that has profound effects on reactivity and physical properties. fiveable.melibretexts.org

Electron-donating groups (EDGs) , such as amino (–NH₂), hydroxyl (–OH), and alkoxy (–OR) groups, increase the electron density of the aromatic ring. ucalgary.ca This enhancement in nucleophilicity makes the ring more reactive towards electrophilic substitution. fiveable.me For instance, introducing an EDG on either the phenyl or benzoate (B1203000) ring would likely stabilize any cationic intermediates formed during a reaction. fiveable.me

Electron-withdrawing groups (EWGs) , like nitro (–NO₂), cyano (–CN), and carbonyl (–COR) groups, pull electron density away from the aromatic ring. ucalgary.ca This makes the ring less nucleophilic and thus deactivates it towards electrophilic substitution. fiveable.me The presence of an EWG can increase the electrophilicity of the carbonyl carbon in the ester group, potentially making it more susceptible to nucleophilic attack. numberanalytics.com

The interplay of these effects can be complex. Halogens, for example, are deactivating due to their strong inductive electron withdrawal but can direct incoming electrophiles to specific positions (ortho/para) due to resonance effects. libretexts.orglibretexts.org The specific placement and nature of these substituents allow for the fine-tuning of the molecule's electronic landscape. youtube.com

Table 1: Theoretical Effects of Substituents on the Aromatic Rings of this compound

| Substituent Group | Classification | Predicted Effect on Aromatic Ring | Potential Impact on Properties |

|---|---|---|---|

| –NO₂ (Nitro) | Strong EWG | Deactivates the ring, makes it less nucleophilic. fiveable.me | May increase susceptibility of the ester to hydrolysis. numberanalytics.com |

| –CN (Cyano) | Strong EWG | Deactivates the ring. libretexts.org | Alters electronic and spectroscopic properties. |

| –CHO (Aldehyde) | Moderate EWG | Deactivates the ring. fiveable.me | Can serve as a site for further chemical reactions. |

| –Br (Bromo) | Deactivating EWG | Deactivates via induction, but is ortho/para directing. libretexts.org | Modifies steric and electronic properties. reddit.com |

| –CH₃ (Methyl) | Weak EDG | Activates the ring, makes it more nucleophilic. otterbein.edu | Enhances electron density through hyperconjugation. youtube.com |

| –OCH₃ (Methoxy) | Strong EDG | Activates the ring through resonance. ucalgary.ca | Increases reactivity towards electrophiles. |

Modification of the Ester Linkage

The ester linkage (–COO–) is a central functional group that dictates many of the compound's characteristics. numberanalytics.com Altering this linkage offers a direct route to new analogs with different stabilities and reactivities.

One strategy is to replace the ester with an amide linkage (–CONH–). Amide bonds are generally more resistant to hydrolysis than esters due to the greater resonance stabilization involving the nitrogen lone pair. This modification would yield a more robust molecule.

Another approach is the "ester dance" reaction, a process where an ester group can be moved to an adjacent position on the aromatic ring under catalysis, creating a regioisomeric product with potentially different properties. nih.gov Furthermore, the ester group itself can be a target for various transformations. For example, under certain catalytic conditions, the C(acyl)–O bond can be cleaved in decarbonylative coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org These advanced synthetic methods open up possibilities for creating a wide array of derivatives that are not accessible through simple substitution. acs.org

Extension or Alteration of Alkyl Chains

The alkyl groups—the ethyl group on the phenyl ring and the methyl group of the methoxy (B1213986) substituent—play a significant role in determining the molecule's physical properties, such as solubility, melting point, and steric profile.

Extension: Increasing the length of the ethyl chain (e.g., to propyl, butyl) would increase the molecule's lipophilicity and van der Waals interactions. This typically leads to higher boiling points and lower solubility in polar solvents.

Alteration: Introducing branching into the alkyl chains (e.g., replacing the ethyl group with an isopropyl group) would have a more complex effect. While the molecular weight increases, the branching can disrupt crystal packing, potentially leading to a lower melting point. These modifications are a common strategy in materials science and medicinal chemistry to fine-tune the physical behavior of a molecule. The choice of alkyl chain can influence how the molecule interacts with its environment, whether in a solution, a crystal lattice, or at a biological interface.

In Silico Screening and Design of Novel Derivatives

Computational chemistry provides powerful tools for designing and evaluating new molecules before their synthesis, saving significant time and resources. imist.maconicet.gov.ar This in silico approach is particularly valuable for exploring the vast chemical space of possible derivatives of this compound.

Virtual Library Generation and Computational Evaluation

The first step in computational design is the creation of a virtual library . This involves systematically applying a set of virtual reactions to a core scaffold—in this case, this compound. acs.org For example, a library can be generated by computationally adding a wide range of commercially available or synthetically feasible substituents (EDGs, EWGs, different alkyl chains) at various positions on the molecule. researchgate.netnih.gov Modern algorithms can generate libraries containing millions of virtual compounds. acs.orgacs.org

Once the virtual library is created, each molecule is subjected to computational evaluation . This involves calculating various molecular properties and descriptors, such as:

Electronic Properties: Dipole moment, molecular electrostatic potential, and frontier molecular orbital energies (HOMO/LUMO). mdpi.com

Physicochemical Properties: LogP (lipophilicity), molecular weight, polar surface area, and number of rotatable bonds.

Structural Properties: Molecular shape, size, and flexibility.

These calculations allow for rapid screening of the library to identify candidates with a desired profile. nih.gov For example, researchers could screen for derivatives predicted to have specific electronic properties or a certain level of lipophilicity. jchr.orgrsc.org This process narrows down the vast number of potential derivatives to a manageable set of promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. wikipedia.orgresearchgate.net The fundamental principle is that the structure of a molecule determines its properties, and this relationship can be expressed mathematically. imist.maconicet.gov.ar

A theoretical QSPR study for derivatives of this compound would follow these steps:

Data Set Generation: A diverse set of derivatives would be created (either virtually or synthetically) with known values for a specific property of interest (e.g., melting point, solubility, or a spectroscopic characteristic).

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.netnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the property being studied. imist.ma

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. imist.maconicet.gov.ar

The resulting QSPR equation could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of molecules with optimized characteristics. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amino (–NH₂) |

| Hydroxyl (–OH) |

| Alkoxy (–OR) |

| Nitro (–NO₂) |

| Cyano (–CN) |

| Carbonyl (–COR) |

| Bromo (–Br) |

| Methyl (–CH₃) |

| Methoxy (–OCH₃) |

Conclusion and Future Research Directions

Summary of Key Research Findings

Currently, dedicated research focusing exclusively on 4-Ethylphenyl 4-methoxybenzoate (B1229959) is sparse. However, existing literature points to its primary significance in the field of materials science, specifically in the formulation of liquid crystal compositions.

One notable finding is the inclusion of 4-ethylphenyl-4-methoxybenzoate as a component in a liquid-crystalline mixture. google.com This suggests that the compound possesses properties conducive to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs) and other optical technologies. The general structure of aromatic esters, with their rigid core and flexible terminal groups, is known to favor the emergence of liquid crystalline behavior.

Beyond this specific application, a study identified 4-Ethylphenyl 4-methoxybenzoate as one of the chemical constituents present in a pigmented microbial extract from Exiguobacterium species. nih.gov While the primary focus of this research was on the anti-cancer properties of the extract as a whole, the identification of this specific ester within it is a noteworthy discovery. nih.gov

At present, detailed characterization data, such as comprehensive spectroscopic analyses (NMR, IR, Mass Spectrometry) and in-depth studies of its physical and chemical properties, are not widely available in the public domain. Its existence is confirmed through its listing by chemical suppliers, providing basic information such as its CAS number (7465-91-0).

Unaddressed Research Questions and Challenges

The limited body of research on this compound leaves a number of critical questions unanswered. Addressing these will be pivotal in determining the compound's true potential and utility.

Key unaddressed questions include:

Detailed Liquid Crystalline Properties: What are the specific transition temperatures (melting point, clearing point) of pure this compound? What type of liquid crystal phases (nematic, smectic, etc.) does it exhibit, if any, in its pure form? How do its properties compare with other, more established liquid crystal materials?

Structure-Property Relationships: How does the presence of the ethyl group on the phenyl ring, in conjunction with the methoxy (B1213986) group on the benzoate (B1203000) moiety, influence its liquid crystalline behavior and other material properties? A systematic study comparing it with structural analogs would provide valuable insights.

Synthesis and Purification Optimization: While the synthesis of similar aromatic esters is well-established, what are the most efficient and scalable methods for producing high-purity this compound? The development of cost-effective synthetic routes is crucial for its potential commercial application.

Biological Activity: The identification of this compound in a microbial extract warrants further investigation into its potential biological activities. Is it an active component contributing to the observed anti-cancer effects of the extract, or is it an inactive bystander? nih.gov What other potential bioactivities might it possess?

Photophysical and Electrochemical Properties: What are the absorption, emission, and electrochemical characteristics of this compound? This information would be valuable for exploring its potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The primary challenge moving forward is the lack of a substantial research foundation. Overcoming this will require dedicated synthetic and characterization efforts to build a comprehensive dataset for this compound.

Prospective Avenues for Future Academic Inquiry

The current knowledge gaps surrounding this compound present a fertile ground for future academic research. Several promising avenues of inquiry can be identified: